3-Amino-2-methoxypyridine-4-carbonitrile
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Overview
Description
3-Amino-2-methoxypyridine-4-carbonitrile is an organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the third position, a methoxy group at the second position, and a carbonitrile group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methoxypyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxypyridine with a suitable nitrile source under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methoxypyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in substitution reactions with other electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.
Scientific Research Applications
3-Amino-2-methoxypyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methoxypyridine-4-carbonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The carbonitrile group may also participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methoxypyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
2-Methoxy-3-nitropyridine: Contains a nitro group instead of an amino group.
4-Cyano-2-methoxypyridine: Lacks the amino group at the third position.
Uniqueness
3-Amino-2-methoxypyridine-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-2-methoxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBMNRBYTUXRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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